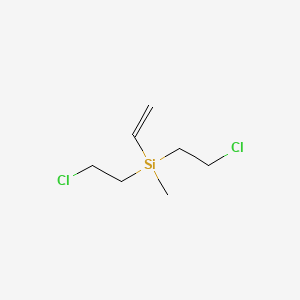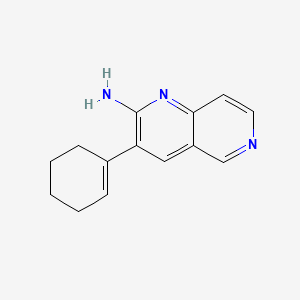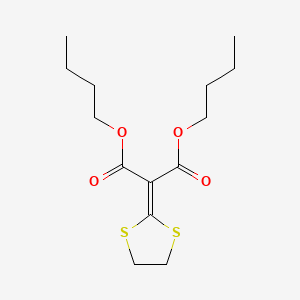
N,N,N-Trimethyl-2-cyanoethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethyl-2-cyanoethylammonium iodide is a quaternary ammonium salt with the molecular formula C6H13N2I. This compound is known for its unique structure, which includes a cyano group attached to an ethyl chain, further bonded to a trimethylammonium group. It is widely used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N,N-Trimethyl-2-cyanoethylammonium iodide can be synthesized through the reaction of trimethylamine with 2-chloroacetonitrile in the presence of an iodide source. The reaction typically proceeds under mild conditions, with the iodide ion acting as a nucleophile to displace the chloride ion, forming the desired quaternary ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions helps in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethyl-2-cyanoethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo Hofmann elimination to form alkenes.
Addition Reactions: The cyano group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the displacement of the iodide ion.
Hofmann Elimination: Typically requires strong bases like potassium hydroxide and elevated temperatures.
Addition Reactions: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield the corresponding hydroxide salt.
Elimination: Produces alkenes and ammonia.
Addition: Forms various substituted nitriles or amides.
Aplicaciones Científicas De Investigación
N,N,N-Trimethyl-2-cyanoethylammonium iodide has diverse applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium compounds.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethyl-2-cyanoethylammonium iodide involves its ability to act as a phase-transfer catalyst, enhancing the solubility of reactants in different phases and facilitating their interaction. The compound’s quaternary ammonium structure allows it to form stable complexes with various substrates, thereby increasing the efficiency of chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Tetramethylammonium iodide
- Trimethylphenylammonium iodide
- N,N,N-Trimethyl-2-cyanoethylammonium bromide
Uniqueness
N,N,N-Trimethyl-2-cyanoethylammonium iodide is unique due to its cyanoethyl group, which imparts distinct reactivity compared to other quaternary ammonium salts. This structural feature allows it to participate in a broader range of chemical reactions, making it a versatile reagent in synthetic chemistry.
Propiedades
Número CAS |
42350-94-7 |
|---|---|
Fórmula molecular |
C6H13IN2 |
Peso molecular |
240.09 g/mol |
Nombre IUPAC |
2-cyanoethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C6H13N2.HI/c1-8(2,3)6-4-5-7;/h4,6H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
YAKABHOWYOWJFS-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCC#N.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)




![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)



![3-[Diethyl(pentyl)silyl]propan-1-amine](/img/structure/B14667605.png)


![4-[Di(prop-2-en-1-yl)phosphoryl]morpholine](/img/structure/B14667618.png)

